Butyl nitrite

描述

属性

IUPAC Name |

butyl nitrite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2/c1-2-3-4-7-5-6/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQJPBYFTQAANLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

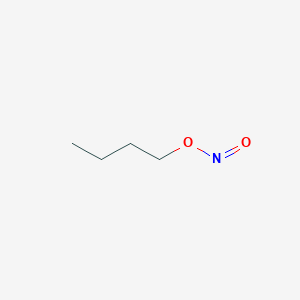

CCCCON=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2 | |

| Record name | BUTYL NITRITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2707 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8049418 | |

| Record name | N-Butylnitrite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8049418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Butyl nitrite appears as a yellow oily liquid with a pleasant odor. A mixture of isomers (n-butyl, sec-butyl and tert-butyl). Slightly soluble in water. Slightly less dense than water. Vapors are much heavier than air. Toxic by ingestion, mildly toxic by inhalation. Used to make fuel for jet airplanes., Oily liquid; [Merck Index] | |

| Record name | BUTYL NITRITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2707 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Butyl nitrite | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8321 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

81.3 [mmHg] | |

| Record name | n-Butyl nitrite | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8321 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

544-16-1 | |

| Record name | BUTYL NITRITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2707 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butyl nitrite | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=544-16-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | n-Butyl nitrite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000544161 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butyl nitrite | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8426 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nitrous acid, butyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Butylnitrite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8049418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyl nitrite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.057 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTYL NITRITE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44P8QG0F3T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Butyl nitrite | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031329 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

准备方法

Continuous Flow Reactor Configurations

-

Static Mixers and Microreactors : Patent WO2017046118A1 discloses a continuous process using static mixers or microreactors to achieve a pressure drop of 1–100 bar. This enhances mixing efficiency, reducing reaction times to 0.1 seconds–2 hours.

-

Loop Reactor Systems : JP6449519B2 describes a loop-shaped reactor with integrated heat exchangers and gas separators, achieving 99% purity with residual n-butanol ≤0.7% (GC area%).

Key Process Parameters

This method achieves yields >95% with GC purities of 98.6–99.0%.

Microreactor and Static Mixer Technologies

Microreactors enable precise control over reaction conditions, critical for minimizing hazardous intermediate accumulation. Key findings:

-

Residence Time : Reduced to 0.5–10 seconds in microreactors vs. 1–20 minutes in batch systems.

-

Scalability : Loop reactors with circulation pumps (3 m² heat exchangers) achieve production rates of 13 g/h/mL.

tert-Butyl Nitrite Synthesis via Continuous Flow

While n-butyl nitrite dominates industrial use, tert-butyl nitrite (t-BuONO) is synthesized for specialized applications:

-

Reagents : tert-Butanol reacts with nitrosyl chloride (NOCl) generated in situ from NaNO₂ and HCl.

-

Applications : Used in metal-free nitration of alkenes, reducing reaction times from 12 hours (batch) to 3 minutes (flow).

Industrial-Scale Production Challenges

Recent Advances in Catalytic Methods

化学反应分析

Transesterification Reactions

Butyl nitrite undergoes alcoholysis (transesterification) with alcohols to form alkyl nitrites. This equilibrium reaction is highly sensitive to steric and electronic factors:

Table 1: Effect of Alcohol Type on Transesterification with t-Butyl Nitrite

| Alcohol Type | Conversion to Alkyl Nitrite (%) |

|---|---|

| Primary (Benzyl) | 80 |

| Secondary | 60 |

| Tertiary (t-Butanol) | 20 |

The equilibrium shifts left under solvent evaporation due to the higher volatility of t-butyl nitrite, reducing alkyl nitrite yields . Acid catalysts (e.g., pyridine) slow the reaction, while excess t-butyl nitrite drives equilibrium toward product formation .

Nitration of Phenolic Compounds

This compound acts as a chemoselective nitrating agent for phenols, producing mononitro derivatives with minimal over-nitration or N-nitrosylation :

-

Mechanism : Initial O-nitrosylation forms an unstable aryl nitrite intermediate, which rearranges via radical pathways to yield C-nitro products. For example, Boc-Tyr-OH is converted to Boc-Tyr(3-NO₂)-OH in >95% yield .

-

Solvent effects :

Key Optimization Factors :

-

Excess t-butyl nitrite (10–20 equiv) ensures high conversion.

-

Reaction times ≤3 hours prevent bisnitration (<1% byproduct) .

Redox Reactivity

This compound exhibits dual redox behavior:

-

Oxidizing agent : Reacts with reducing agents (e.g., hydrides, sulfides) to produce toxic NOₓ gases, posing explosion risks .

-

Reducing agent : Facilitates lipid peroxidation and adenosine triphosphate (ATP) depletion in biological systems, contributing to methemoglobinemia .

Safety Considerations :

-

Highly flammable (flash point: 8°F) and volatile.

-

Inhalation or ingestion causes cyanosis, hypoxia, and organ damage .

Solvent and Concentration Effects

-

Solvent polarity : Controls reaction pathway selectivity (e.g., nitration vs. nitrosylation) .

-

Concentration : Higher t-butyl nitrite concentrations (10:1 molar ratio) shift transesterification equilibria toward alkyl nitrite formation .

Stability and Byproduct Formation

This compound decomposes under heat or light, generating nitrogen oxides and butanol. In peptide nitration, trace N-nitroso byproducts (<5%) form but decompose rapidly . Storage at 2–8°C in dark conditions minimizes degradation .

科学研究应用

Organic Synthesis Applications

Butyl nitrite is extensively utilized in organic chemistry for its ability to facilitate various reactions:

- Nitrosation : this compound serves as a key reagent for the production of nitrosamines, which are important in the synthesis of pharmaceuticals and agrochemicals. It reacts with amines to form nitrosamines under mild conditions, making it a valuable tool in synthetic organic chemistry .

- Nitration : It has been identified as a safe nitrating agent that preferentially produces mononitro derivatives of phenolic substrates. This selectivity is advantageous in the synthesis of complex organic molecules where control over functional group modification is critical .

- Mechanochemical Reactions : Recent advancements have shown that this compound can be used in mechanochemical processes, allowing for solvent-free synthesis methods that are more sustainable and efficient compared to traditional techniques .

Historically, this compound has been employed for its vasodilatory effects. It was used to treat conditions like angina pectoris due to its ability to relax smooth muscles and enhance blood flow. However, this application has diminished with the development of more effective treatments. In contemporary settings, it is primarily recognized for its recreational use rather than medicinal benefits .

Recreational Use

This compound is commonly known as a "popper," inhaled for its euphoric effects and muscle relaxation properties during sexual activities. Its use is prevalent in certain subcultures, particularly within the LGBTQ+ community. Despite its recreational appeal, concerns regarding safety and potential neurotoxicity have emerged from various studies .

Case Study: Neurotoxic Effects

Research indicates that repeated exposure to alkyl nitrites, including this compound, can impair cognitive functions such as learning and memory in animal models. A study demonstrated that rodents exposed to this compound exhibited significant deficits in both acquisition and retention tasks, underscoring the potential neurotoxic effects associated with its recreational use .

Industrial Applications

Beyond its chemical and recreational uses, this compound finds applications in industrial cleaning products due to its solvent properties. It effectively removes tough stains and residues, particularly in commercial settings where robust cleaning agents are required .

作用机制

Butyl nitrite exerts its effects primarily through the release of nitric oxide, which is a potent vasodilator. Nitric oxide activates the enzyme guanylate cyclase, leading to an increase in cyclic guanosine monophosphate (cGMP) levels. This results in the relaxation of smooth muscles, particularly in blood vessels, leading to vasodilation and a decrease in blood pressure . The compound also affects the central nervous system, inducing a sense of euphoria and relaxation .

相似化合物的比较

Table 1: Key Properties of Alkyl Nitrites

- Butyl vs. Amyl Nitrite : this compound exhibits higher vasodilatory potency than amyl nitrite, as demonstrated by Cash and Dunstan’s experiments . However, amyl nitrite historically dominated clinical use for angina due to its slower evaporation and longer shelf life in glass capsules . Butyl’s lower boiling point (~68°C vs. amyl’s ~97°C) makes it more volatile, leading to faster onset but shorter duration of effects .

- Butyl vs. Isothis compound : Structurally similar, both share comparable boiling points and pharmacological effects. Isothis compound is often marketed interchangeably with this compound in "poppers," though purity and isomer ratios vary in commercial products .

- Butyl vs. Ethyl and Capryl Nitrites : Ethyl nitrite has minimal therapeutic relevance due to low potency, while capryl nitrite (a longer-chain derivative) showed reduced activity in early studies .

Health Risks and Toxicity

Table 2: Adverse Effects of Alkyl Nitrites

This compound’s rapid NO release can cause acute hypotension, syncope, and fatal cardiovascular events in overdose. Chronic use correlates with retinal toxicity and increased HIV susceptibility due to risky sexual practices . In contrast, sodium nitrite (NaNO₂), an inorganic salt, is used in food preservation and exhibits distinct toxicology (e.g., carcinogenic nitrosamine formation) .

生物活性

Butyl nitrite, a compound belonging to the alkyl nitrite family, is primarily known for its use as a recreational drug, often referred to as "poppers." This article explores its biological activity, focusing on its pharmacological effects, toxicological profile, and potential therapeutic applications.

This compound is an organic compound with the molecular formula CHNO. It is a colorless liquid that acts as a vasodilator, which means it can widen blood vessels and decrease blood pressure. The mechanism of action involves the release of nitric oxide (NO), which activates guanylate cyclase, leading to increased levels of cyclic guanosine monophosphate (cGMP) in smooth muscle cells. This process results in relaxation of vascular smooth muscles and subsequent vasodilation.

Biological Effects

- Vasodilation and Hemodynamic Changes :

-

Cytotoxicity and Genotoxicity :

- Research has demonstrated that this compound exhibits cytotoxic effects in various cell lines. For instance, exposure to this compound has been associated with DNA fragmentation in primary lung cells from rats, indicating potential genotoxicity .

- In vitro assays have revealed dose-dependent increases in mutation frequency in mouse lymphoma cells exposed to this compound, suggesting mutagenic properties .

- Modulation of Enzymatic Activity :

Toxicological Profile

The toxicological effects of this compound are notable and include:

- Acute Toxicity : Symptoms of acute exposure can include headaches, dizziness, and hypotension. Severe cases may lead to methemoglobinemia, a condition where hemoglobin is altered and cannot effectively transport oxygen .

- Chronic Effects : Long-term exposure may result in more severe health issues, including respiratory problems and potential carcinogenic effects due to its mutagenic properties .

Case Study 1: Recreational Use and Health Risks

A study assessing the health outcomes of individuals using this compound recreationally found a correlation between use and adverse cardiovascular events. Participants reported episodes of syncope (fainting) and palpitations after use, highlighting the risks associated with its vasodilatory effects.

Case Study 2: Occupational Exposure

In an occupational setting where this compound was used extensively, workers exhibited symptoms consistent with chronic exposure, including respiratory distress and neurological symptoms. Monitoring revealed elevated levels of methemoglobin in some individuals, necessitating medical intervention.

Research Findings

Recent studies have explored the potential therapeutic applications of this compound:

- Antimicrobial Activity : A study indicated that this compound could promote certain chemical reactions beneficial for synthesizing antimicrobial compounds. This suggests a potential role in pharmaceutical applications beyond its traditional uses .

- Flow Chemistry Applications : Innovative synthesis methods for this compound have been developed using continuous flow chemistry, yielding high purity products efficiently. This advancement may facilitate further research into its biological applications .

Summary Table of Biological Activities

常见问题

Basic: What experimental design considerations are critical for in vitro studies evaluating butyl nitrite's cytotoxicity or biochemical effects?

Methodological Answer:

- Study Design: Include explicit descriptions of cell lines (origin, passage number), exposure concentrations, and exposure duration. Ensure protocols align with endpoints (e.g., apoptosis assays for cytotoxicity) and include controls (negative/positive) .

- Sample Size: Use power analysis to determine adequate sample size, avoiding Type I/II errors. Report statistical methods for data normalization (e.g., signal standardization to eliminate non-biological variability) .

- Data Transparency: Provide raw data for key endpoints (e.g., Western blot densitometry values) and avoid selective reporting. Use standardized formats for data sharing (e.g., supplementary tables) .

Basic: How should researchers safely handle and store this compound in laboratory settings?

Methodological Answer:

- Storage: Keep in sealed, labeled containers in dry, cool (<25°C), and ventilated areas. Avoid proximity to incompatible materials (e.g., strong oxidizers, powdered metals) .

- Safety Protocols: Use tight-fitting safety goggles, nitrile gloves, and fume hoods. Implement respiratory protection (e.g., NIOSH-approved masks) if ventilation is inadequate .

- Spill Management: Neutralize spills with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste under local regulations .

Advanced: What analytical techniques are validated for quantifying this compound in environmental and biological matrices?

Methodological Answer:

- Environmental Samples (Soil/Water):

- Ion Chromatography with Conductivity Detection (IC/CD): Detects nitrate/nitrite derivatives with a detection limit of 20 µg/L. Validate recovery rates (83–114%) using spiked samples .

- UV-Vis Spectrophotometry: Employ diazotization and coupling reactions (λ = 540 nm) after KCl extraction for nitrite quantification .

- Biological Samples (Plasma/Tissue):

| Matrix | Method | Detection Limit | Recovery (%) | Reference |

|---|---|---|---|---|

| Drinking Water | IC/CD | 20 µg/L | 83–114 | |

| Soil | UV-Vis | Not reported | Not reported |

Advanced: How can this compound be optimized as a nitrating agent in organic synthesis?

Methodological Answer:

- Reaction Conditions: Use tert-butyl nitrite in anhydrous solvents (e.g., acetonitrile) at 0–5°C to minimize side reactions. Catalyze with palladium for dibutyl oxalate synthesis .

- Statistical Optimization: Apply Plackett-Burman design to screen variables (temperature, molar ratio) and Box-Behnken design to optimize yield. For example, NaNO2 concentration at 2.36 g/L maximizes nitrite oxidation rates .

- Mechanistic Studies: Use <sup>15</sup>N-labeled nitrite and FT-IR to track nitro group incorporation in calixarene derivatives .

Advanced: How can contradictions in toxicity data (e.g., pharmacological vs. recreational use) be resolved?

Methodological Answer:

- Dose-Response Analysis: Compare pharmacokinetic data (e.g., inhaled isothis compound in rats: 0.5–2 mg/kg) with recreational exposure levels (12–16% solutions). Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate human risks .

- Endpoint Harmonization: Alapse in vitro cytotoxicity assays (e.g., IC50) with in vivo hemodynamic endpoints (e.g., blood pressure drop) using benchmark dose modeling .

- Literature Reconciliation: Conduct systematic reviews with inclusion criteria prioritizing peer-reviewed studies over anecdotal reports .

Advanced: What methodologies are recommended for in vivo studies on this compound’s hemodynamic effects?

Methodological Answer:

- Animal Models: Use conscious rats instrumented with telemetry devices to monitor real-time blood pressure and heart rate post-inhalation. Validate exposure chambers for precise concentration control .

- Pharmacokinetic Profiling: Collect serial blood samples for LC-MS/MS analysis. Calculate AUC and half-life using non-compartmental models .

- Histopathology: Examine vascular tissues (aorta, coronary arteries) for nitrosative stress markers (e.g., nitrotyrosine via immunohistochemistry) .

Advanced: How can researchers ensure compound purity and identity in synthetic applications of this compound?

Methodological Answer:

- Characterization: For novel derivatives, combine <sup>1</sup>H/<sup>13</sup>C NMR, FT-IR, and high-resolution MS. Compare with literature data (e.g., tert-butylcalix[4]arene nitro derivatives ).

- Purity Assessment: Use GC-FID with internal standards (e.g., n-decane) to quantify residual solvents. Acceptable purity thresholds: ≥95% for mechanistic studies .

- Batch Documentation: Report synthesis date, storage conditions, and stability tests (e.g., degradation under UV light) in supplementary materials .

Advanced: What statistical approaches address variability in this compound’s environmental degradation studies?

Methodological Answer:

- Experimental Design: Use factorial designs to test degradation factors (pH, UV exposure, microbial activity). For example, ANOVA identifies significant interactions between pH and temperature .

- Data Normalization: Apply log-transformation to non-normal distributions (e.g., half-life data) and use mixed-effects models for nested data .

- Uncertainty Quantification: Report 95% confidence intervals for degradation rates and use Monte Carlo simulations for risk assessment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。